

Solubility Profile of (S)-Methamphetamine p-Toluenesulfonamide in Organic Solvents: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

(S)-Methamphetamine p-toluenesulfonamide, a key precursor in the synthesis of (S)-methamphetamine, is a compound of significant interest in forensic chemistry and pharmaceutical research.[1][2] Understanding its solubility in various organic solvents is crucial for its synthesis, purification, and analytical characterization. This technical guide provides a summary of the currently available solubility data for (S)-Methamphetamine p-toluenesulfonamide and outlines a general experimental protocol for its determination.

Physicochemical Properties



Property	Value	
Chemical Name	N,4-dimethyl-N-[(1S)-1-methyl-2-phenylethyl]- benzenesulfonamide	
Synonyms	(S)-Methamphetamine para- toluenesulfonamide, Tosyl-Methamphetamine, TS-Methamphetamine	
CAS Number	74810-23-4	
Molecular Formula	C17H21NO2S	
Molecular Weight	303.4 g/mol	
UV/Vis (λmax)	234 nm	

Quantitative Solubility Data

Publicly available quantitative solubility data for (S)-Methamphetamine p-toluenesulfonamide is limited. The following table summarizes the known solubility information.

Solvent	Solubility	Temperature	Reference
Dimethyl Sulfoxide (DMSO)	Miscible	Not Specified	[1]
Methyl Acetate	10 mg/mL	Not Specified	[1]

For comparative purposes, a study on the solubility of the parent compound, p-toluenesulfonamide (p-TSA), in sixteen different organic solvents has been conducted.[3] The solubility of p-TSA was found to be highest in methanol and generally decreased with decreasing polarity of the alcohol.[3] In other solvents, the solubility order was more complex and did not strictly follow polarity trends.[3] This suggests that a comprehensive study on the solubility of (S)-Methamphetamine p-toluenesulfonamide would be highly beneficial to the scientific community.

Experimental Protocol for Solubility Determination

Foundational & Exploratory





While a specific, detailed experimental protocol for (S)-Methamphetamine p-toluenesulfonamide solubility determination is not available in the reviewed literature, a general gravimetric method can be employed. This method is based on standard laboratory procedures for determining the solubility of a solid in a liquid and is adapted from methodologies used for similar compounds.[3]

Objective: To determine the equilibrium solubility of (S)-Methamphetamine p-toluenesulfonamide in a given organic solvent at a specified temperature.

Materials:

- (S)-Methamphetamine p-toluenesulfonamide (high purity)
- Selected organic solvents (analytical grade)
- · Jacketed glass vessel with a magnetic stirrer
- Constant temperature water bath
- Calibrated digital thermometer
- Analytical balance (±0.0001 g)
- Syringe with a micropore filter (e.g., 0.45 μm)
- Drying oven

Procedure:

- Temperature Control: Set the constant temperature water bath to the desired experimental temperature and allow the jacketed glass vessel to equilibrate.
- Sample Preparation: Add an excess amount of solid (S)-Methamphetamine ptoluenesulfonamide to a known mass of the selected organic solvent in the jacketed glass vessel. The presence of undissolved solid is necessary to ensure that the solution reaches saturation.



- Equilibration: Stir the mixture vigorously using the magnetic stirrer for a sufficient amount of time to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
- Sample Withdrawal: Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-weighed syringe fitted with a micropore filter to prevent any solid particles from being transferred.
- Mass Determination: Weigh the syringe containing the saturated solution to determine the mass of the withdrawn sample.
- Solvent Evaporation: Transfer the saturated solution from the syringe to a pre-weighed container. Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute until a constant weight of the dissolved solid is obtained.
- Calculation: The solubility (S) in grams of solute per 100 grams of solvent can be calculated using the following formula:

S = (m solute / m solvent) * 100

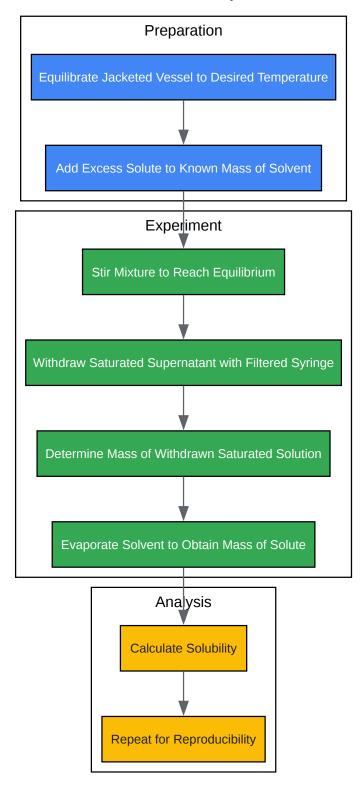
where:

- m solute is the mass of the dried solid (solute).
- m_solvent is the mass of the solvent in the withdrawn sample (mass of the solution mass of the solute).
- Replicates: Repeat the experiment at least three times for each solvent and temperature to ensure the reproducibility of the results.

Experimental Workflow



General Workflow for Solubility Determination



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Caption: A flowchart illustrating the key steps in the gravimetric determination of solubility.



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